molecular formula C11H15NO B13113609 8-Methoxy-6-methyl-1,2,3,4-tetrahydroquinoline

8-Methoxy-6-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B13113609
M. Wt: 177.24 g/mol
InChI Key: GLWJGLYXBJZAFK-UHFFFAOYSA-N
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Description

8-Methoxy-6-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by a quinoline core structure with a methoxy group at the 8th position and a methyl group at the 6th position. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-6-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring system. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-6-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

8-Methoxy-6-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Methoxy-6-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1,2,3,4-tetrahydroquinoline
  • 8-Methyl-1,2,3,4-tetrahydroquinoline
  • 6-Methyl-1,2,3,4-tetrahydroquinoline

Uniqueness

8-Methoxy-6-methyl-1,2,3,4-tetrahydroquinoline is unique due to the specific positioning of the methoxy and methyl groups, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

8-methoxy-6-methyl-1,2,3,4-tetrahydroquinoline

InChI

InChI=1S/C11H15NO/c1-8-6-9-4-3-5-12-11(9)10(7-8)13-2/h6-7,12H,3-5H2,1-2H3

InChI Key

GLWJGLYXBJZAFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1)OC)NCCC2

Origin of Product

United States

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